molecular formula C16H10Br2 B12041003 2,7-Dibromo-1,9-dihydropyrene CAS No. 1637781-28-2

2,7-Dibromo-1,9-dihydropyrene

Cat. No.: B12041003
CAS No.: 1637781-28-2
M. Wt: 362.06 g/mol
InChI Key: AQKNPQJQZBLIHP-UHFFFAOYSA-N
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Description

2,7-Dibromo-1,9-dihydropyrene is a polycyclic aromatic hydrocarbon derivative. It is a functionalized pyrene compound, known for its unique electronic and photophysical properties. The pyrene nucleus is a valuable component in materials, supramolecular, and biological chemistry due to its extended rigid structure and ability to participate in non-covalent interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-dibromo-1,9-dihydropyrene typically involves the bromination of pyrene derivatives. One common method involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar bromination procedures with optimization for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-1,9-dihydropyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substituted Pyrenes: Various functional groups can be introduced at the 2,7-positions.

    Oxidized Pyrenes: Formation of pyrene-4,5,9,10-tetraone derivatives.

    Reduced Pyrenes: Formation of dihydropyrene derivatives

Scientific Research Applications

2,7-Dibromo-1,9-dihydropyrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-dibromo-1,9-dihydropyrene involves its ability to participate in π-π stacking interactions and electron transfer processes. These interactions are crucial for its role in molecular electronics and supramolecular chemistry. The compound can act as an electron donor or acceptor, depending on the functional groups attached to the pyrene core .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dibromopyrene
  • 2,7-Diiodopyrene
  • 2,7-Dibromo-3,5-dihydropyrene

Uniqueness

2,7-Dibromo-1,9-dihydropyrene is unique due to its specific substitution pattern, which imparts distinct electronic properties. Compared to other similar compounds, it offers a balance of reactivity and stability, making it a versatile building block for various applications in materials science and molecular electronics .

Properties

CAS No.

1637781-28-2

Molecular Formula

C16H10Br2

Molecular Weight

362.06 g/mol

IUPAC Name

2,7-dibromo-1,9-dihydropyrene

InChI

InChI=1S/C16H10Br2/c17-13-5-9-1-2-10-6-14(18)8-12-4-3-11(7-13)15(9)16(10)12/h1-3,5-6,8H,4,7H2

InChI Key

AQKNPQJQZBLIHP-UHFFFAOYSA-N

Canonical SMILES

C1C=C2CC(=CC3=C2C4=C1C=C(C=C4C=C3)Br)Br

Origin of Product

United States

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